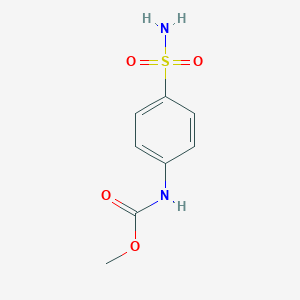

Methyl (4-sulfamoylphenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-(4-sulfamoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWKTXIPRZXRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402648 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-56-5 | |

| Record name | Methyl (4-sulfamoylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Elucidating the Mechanism of Action of Methyl (4-sulfamoylphenyl)carbamate

Executive Summary

This technical guide provides an in-depth analysis of the putative mechanism of action for Methyl (4-sulfamoylphenyl)carbamate, a novel compound designed around the classical sulfonamide pharmacophore. Based on its structural features, the compound is hypothesized to function as a potent inhibitor of the carbonic anhydrase (CA) family of metalloenzymes. This document outlines the core biochemical interactions predicted to govern its inhibitory activity, focusing on the coordination with the catalytic zinc ion within the CA active site. Furthermore, we present robust, field-proven experimental protocols—namely, the stopped-flow CO2 hydration assay and the Cellular Thermal Shift Assay (CETSA)—as a self-validating system to quantitatively characterize its potency, isoform selectivity, and direct target engagement in a physiologically relevant context. The insights and methodologies detailed herein are designed to equip research and development teams with the necessary framework to rigorously validate this compound's mechanism and advance its potential therapeutic applications.

Introduction to this compound: A Structurally-Informed Hypothesis

This compound is a small molecule belonging to the arylsulfonamide class of compounds. Its structure is characterized by two key functional regions:

-

The Zinc-Binding Pharmacophore: The unsubstituted p-sulfamoylphenyl (-SO₂NH₂) group is a venerable and highly effective zinc-binding group. It is the cornerstone of numerous clinically approved drugs targeting zinc metalloenzymes.[1][2] Its primary role is to anchor the inhibitor to the catalytic metal ion in the enzyme's active site.

-

The "Tail" Region: The methyl carbamate group serves as the distal "tail" of the molecule. In the context of carbonic anhydrase inhibition, this region is critical for establishing secondary interactions with amino acid residues lining the active site cavity. These interactions are the primary determinants of an inhibitor's potency and, crucially, its selectivity for one CA isoform over others.[3]

Based on this well-established structure-activity relationship, the primary hypothesis is that this compound functions as a direct, competitive inhibitor of carbonic anhydrase.

The Biological Target: The Carbonic Anhydrase Enzyme Family

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] In humans, 15 different CA isoforms have been identified, exhibiting varied tissue distribution, subcellular localization, and catalytic activity.[4]

Several isoforms are validated drug targets:

-

hCA I and II: Cytosolic isoforms, abundant in red blood cells and other tissues. hCA II is a primary target for antiglaucoma drugs.[5]

-

hCA IV: A membrane-bound isoform involved in renal and retinal function.

-

hCA IX and XII: Transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic solid tumors.[6] Their role in regulating tumor pH makes them high-value targets in oncology.[6]

Understanding an inhibitor's profile against these key isoforms is paramount for predicting its therapeutic efficacy and potential side effects.

Core Mechanism of Action: Tetrahedral Coordination to Catalytic Zn²⁺

The canonical mechanism of action for sulfonamide-based inhibitors is a well-documented, high-affinity binding event within the CA active site.[1][2][7] The process involves the following key steps:

-

Deprotonation: The sulfonamide group (-SO₂NH₂) has an acidic proton. Upon entering the active site, it deprotonates to the anionic form (-SO₂NH⁻).

-

Zinc Coordination: The catalytic core of all CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion, depending on pH).[3] The anionic sulfonamide nitrogen displaces the zinc-bound water/hydroxide and forms a strong coordinate bond with the Zn²⁺ ion.

-

Tetrahedral Geometry: This binding event results in a stable, tetrahedral coordination geometry of the zinc ion, with the inhibitor firmly anchored.[2] This complex mimics the transition state of the native CO₂ hydration reaction, thus potently inhibiting the enzyme's catalytic cycle.

-

Selectivity-Defining Interactions: The methyl carbamate tail extends into a 15 Å-deep conical cavity. Its orientation and interactions (e.g., hydrogen bonds, hydrophobic contacts) with variable amino acid residues in the middle and outer parts of this cavity determine the inhibitor's affinity and selectivity for different CA isoforms.[3]

Visualizing the Binding Mechanism

The following diagram illustrates the proposed binding mode of this compound within the active site of a human Carbonic Anhydrase.

Caption: Fig. 2: Workflow for Kᵢ determination using a stopped-flow assay.

Pillar 2: Confirming Cellular Target Engagement

Objective: To verify that this compound directly binds to and stabilizes its target CA isoform within intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization. [8]When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation. [9][10] Experimental Protocol:

-

Cell Treatment:

-

Culture cells known to express the target CA isoform (e.g., HT-29 cells for hCA IX).

-

Treat aliquots of intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound (e.g., 10-50 µM). Incubate at 37°C to allow for cell penetration and binding. [9]

-

-

Thermal Challenge:

-

Lysis and Separation:

-

Lyse the cells (e.g., via freeze-thaw cycles or detergents).

-

Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein fraction by high-speed centrifugation. [11]

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target CA isoform remaining in the soluble fraction using a standard protein detection method, such as Western Blot or an immunoassay (e.g., AlphaScreen®, HTRF®). [10]

-

-

Data Analysis:

-

For each temperature point, plot the amount of soluble target protein.

-

Generate two "melting curves": one for the vehicle-treated cells and one for the compound-treated cells.

-

A successful target engagement event is demonstrated by a rightward shift in the melting curve for the compound-treated sample, indicating that the inhibitor stabilized the protein at higher temperatures. [8][11]The magnitude of this shift (ΔTₘ) reflects the binding affinity in the cellular environment.

-

Workflow Visualization:

Caption: Fig. 3: Workflow for confirming target engagement via CETSA.

Anticipated Inhibition Profile & Data Interpretation

Based on published data for similar small molecule sulfonamides, a hypothetical but representative inhibition profile for this compound is presented below.

| Target Isoform | Predicted Kᵢ (nM) | Therapeutic Relevance / Off-Target Concern |

| hCA I | 150 - 300 | Off-target; high concentrations may cause side effects. |

| hCA II | 5 - 25 | Potent inhibition; potential for antiglaucoma application. [5][12] |

| hCA IX | 10 - 50 | Potent inhibition; potential for anticancer application. [6] |

| hCA XII | 25 - 75 | Potent inhibition; potential for anticancer application. [5] |

Interpretation:

-

Potency: Kᵢ values in the low nanomolar range against target isoforms (II, IX, XII) would classify the compound as a highly potent inhibitor.

-

Selectivity: A key metric is the selectivity ratio (e.g., Kᵢ hCA I / Kᵢ hCA II). A high ratio (>10-fold) indicates desirable selectivity, potentially minimizing side effects associated with inhibiting the ubiquitous "housekeeping" isoform hCA I. The methyl carbamate tail is the primary driver of this selectivity.

Conclusion

The chemical architecture of this compound strongly supports the hypothesis that its primary mechanism of action is the potent inhibition of carbonic anhydrases via coordination to the catalytic Zn²⁺ ion. This guide provides a comprehensive framework for validating this mechanism through a robust, two-pillar experimental strategy. By first quantifying isoform-specific inhibition constants with the stopped-flow assay and subsequently confirming direct target binding in a cellular context using CETSA, researchers can generate a complete, self-validating data package to confidently define the compound's molecular mechanism and guide its further development as a potential therapeutic agent.

References

- Benchchem. (2025). Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. Benchchem Technical Support.

- Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.

- De Vita, D., et al. (2021). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.

- Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. SpringerLink.

- Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

- Gudipati, R., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors.

- Shaw, J. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.

- Wikipedia contributors. (2023). Cellular thermal shift assay. Wikipedia.

- Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Molina, D.M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

- Bori, I., et al. (2002). Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Hennig, A., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology.

- Jo, B.-H., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.

- Bua, S., et al. (2021). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.

- Abdullah, A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.

- Jaiswal, S., et al. (2025). Synthesis and biological evaluation of methylene spacer incorporated 4-methylsulfonyl phenyl semicarbazones as dual FAAH-MAGL inhibitors.

- Akocak, S., et al. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. ChemMedChem.

- Smirnov, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.

Sources

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases | Semantic Scholar [semanticscholar.org]

- 8. annualreviews.org [annualreviews.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Methyl (4-sulfamoylphenyl)carbamate (Asulam)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl (4-sulfamoylphenyl)carbamate, more commonly known as Asulam, is a selective, systemic post-emergence herbicide belonging to the carbamate class of chemicals.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, reactivity, and spectral characteristics. Furthermore, it delves into its mechanism of action as a dihydropteroate synthase inhibitor, metabolic pathways, and toxicological profile. Analytical methodologies for its detection and quantification are also detailed, offering a complete resource for professionals in research, drug development, and agrochemical science.

Chemical Identity and Physical Properties

Asulam is a colorless, crystalline solid at room temperature.[1] Its primary identification and key physicochemical properties are summarized in the table below. The compound is notable for its high solubility in water and polar organic solvents, a characteristic that influences its environmental mobility and formulation.[1][3] It is an acidic compound with a pKa of 4.82, indicating it will exist predominantly in its anionic form in neutral to alkaline environments.[3] Asulam decomposes at its melting point and before boiling.[3]

| Property | Value | Source(s) |

| IUPAC Name | Methyl (4-aminobenzene-1-sulfonyl)carbamate | [2] |

| Common Name | Asulam | [1][2] |

| Synonyms | Methyl N-(4-aminophenyl)sulfonylcarbamate, Methyl sulfanilylcarbamate | [2][4] |

| CAS Number | 3337-71-1 | [2] |

| Molecular Formula | C₈H₁₀N₂O₄S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 143-144 °C (with decomposition) | [3] |

| Boiling Point | Decomposes before boiling | [3] |

| pKa | 4.82 | [3] |

| Solubility | Water: 5,000 mg/L at 22 °CAcetone: 34%Methanol: 28%Dimethylformamide, Ethanol: SolubleHydrocarbons, Chlorinated Hydrocarbons: <2% | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | -0.27 | [3] |

Synthesis and Reactivity

Synthesis of Asulam

The commercial synthesis of Asulam typically involves a multi-step process. A common route starts with the reaction of sulfanilamide with a methylating agent, followed by reaction with a methyl chloroformate.[5] An alternative and improved process utilizes dimethyl carbonate.[6]

Generalized Laboratory Synthesis Protocol:

-

Reaction of Sulfanilamide with Sodium Methoxide: In a suitable reaction vessel, a solution of sodium methoxide in methanol is prepared. Sulfanilamide is then added to this solution. The mixture is heated to a temperature between 50 and 80 °C and allowed to react for several hours.[6]

-

Carbamoylation with Dimethyl Carbonate: Dimethyl carbonate is then added dropwise to the reaction mixture while maintaining the temperature between 50 and 80 °C. This reaction is typically allowed to proceed for several hours.[6]

-

Inhibition of Byproduct Formation: A reagent to inhibit the formation of byproducts, such as sodium carbonate or sodium bicarbonate, is added, and the mixture is stirred at a lower temperature (around 25-30 °C).[6]

-

Isolation and Purification: The methanol is removed by distillation. The pH of the remaining solution is then adjusted to the acidic range (pH 2-8) using an acid like hydrochloric acid, which causes the precipitation of Asulam solid. The solid product can then be collected by filtration and purified further if necessary.[6]

Caption: Generalized reaction scheme for the synthesis of Asulam.

Reactivity and Decomposition

Asulam is stable under normal conditions and in boiling water for over six hours.[1][3] However, it is incompatible with strong acids.[7] When heated to decomposition, it emits very toxic fumes of nitrogen oxides and sulfur oxides.[3][7]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of Asulam would be expected to show characteristic absorption bands for its functional groups. These include:

-

N-H stretching of the primary amine and the sulfonamide N-H.

-

C=O stretching of the carbamate group.

-

S=O stretching (asymmetric and symmetric) of the sulfonyl group.

-

C-N and C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Two sets of doublets in the aromatic region (approximately δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more shielded (upfield) than the protons ortho to the sulfonyl group.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

Sulfonamide Proton (-SO₂NH-): A broad singlet, also dependent on solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.5-4.0 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): In the range of δ 150-160 ppm.

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group will be the most shielded, while the carbon attached to the sulfonyl group will be the most deshielded.

-

Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Asulam would show a molecular ion peak at m/z 230. The fragmentation pattern would be expected to arise from cleavages of the sulfonamide and carbamate linkages.

Expected Fragmentation Pathway:

-

Initial Ionization: Formation of the molecular ion [M]⁺• at m/z 230.

-

Key Fragmentations:

-

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 171.

-

Cleavage of the S-N bond, leading to fragments corresponding to the p-aminophenylsulfonyl radical and the methyl carbamate cation, or vice versa.

-

Loss of the methyl group from the molecular ion.

-

Further fragmentation of the aromatic ring.

-

Caption: Plausible mass spectrometry fragmentation pathway for Asulam.

Biological Activity and Mechanism of Action

Asulam functions as a herbicide by inhibiting the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial in the folic acid biosynthesis pathway in plants. By blocking DHPS, Asulam prevents the production of folic acid, which is an essential precursor for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of cell division and growth, resulting in the death of susceptible plants.[3]

Metabolism

The metabolism of Asulam has been studied in various organisms. In rats, the majority of an administered dose is excreted unchanged in the urine.[3] The main metabolites identified are N⁴-acetylasulam and N⁴-acetylsulfanilamide.[3] In goats, Asulam is the major residue found in milk and kidneys, while its metabolite N⁴-acetylsulfanilamide is predominant in the liver.[3]

Toxicology and Safety

Asulam exhibits low acute oral and dermal toxicity.[4] However, it is classified as a skin, eye, and respiratory system irritant.[5] Upon heating to decomposition, it can release toxic fumes of nitrogen and sulfur oxides.[3][7] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Analytical Methods

Several analytical methods have been developed for the detection and quantification of Asulam in various matrices, including agricultural products and environmental samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection is a common method for Asulam analysis.[1] The maximum UV absorption is observed at 268 nm.[1] Reversed-phase columns are typically used, and the mobile phase is often acidified to ensure the compound is in its non-ionized form for better retention and peak shape.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of Asulam residues.[8] It allows for the accurate quantification of the parent compound and its metabolites at very low concentrations.

Experimental Protocol: A General HPLC-UV Method

-

Sample Preparation: The sample is homogenized and extracted with a suitable organic solvent, such as acetonitrile containing a small amount of acetic acid to ensure Asulam remains protonated.[1]

-

Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with cartridges like Florisil or alumina to remove interfering substances.[1]

-

Analysis: The purified extract is injected into an HPLC system equipped with a C18 column and a UV detector set to 268 nm.[1]

-

Quantification: The concentration of Asulam is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[1]

Conclusion

This compound (Asulam) is a well-characterized herbicide with a specific mode of action. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and analytical methods. The information compiled herein serves as a valuable resource for scientists and researchers working with this compound, facilitating a deeper understanding of its behavior and enabling its safe and effective use in various applications.

References

-

AERU. (n.d.). Asulam (Ref: M&B 9057). University of Hertfordshire. Retrieved from [Link]

-

Lin, K.-C., & Lee, H.-S. (2001). High Performance Chromatographic Determination of Asulam Residue in Agricultural Products. Journal of Food and Drug Analysis, 9(1). Retrieved from [Link]

-

Wikipedia. (2023). Asulam. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18752, Asulam. Retrieved from [Link]

- Google Patents. (n.d.). CN101704771B - Improved process for producing asulam.

-

Greenbook. (n.d.). SAFETY DATA SHEET ASULAM. Retrieved from [Link]

-

Zhang, Q., et al. (2013). Determination of Asulam in Agricultural Products by LC-MS-MS. Food Science, 34(22), 277-280. Retrieved from [Link]

Sources

- 1. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asulam - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. scbt.com [scbt.com]

- 5. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

An In-depth Technical Guide to Methyl (4-sulfamoylphenyl)carbamate (Asulam)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

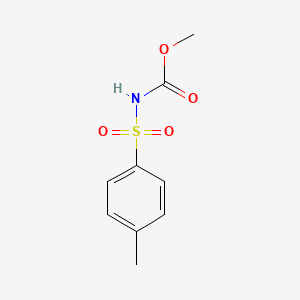

This guide provides a comprehensive technical overview of Methyl (4-sulfamoylphenyl)carbamate, widely known as Asulam. With the CAS Number 14070-56-5, this molecule holds significance primarily as a selective, systemic herbicide. This document delves into its chemical and physical properties, synthesis, mechanism of action, applications, and safety profile, offering field-proven insights and detailed methodologies for the scientific community.

Compound Profile and Nomenclature

This compound is a carbamate ester and a sulfonamide. Its systematic IUPAC name is methyl N-(4-aminophenyl)sulfonylcarbamate. It is most commonly referred to as Asulam, a name assigned by the British Standards Institution (BSI) and the International Organization for Standardization (ISO).

Table 1: Compound Identification

| Identifier | Value |

| Common Name | Asulam |

| CAS Number | 14070-56-5 |

| Systematic IUPAC Name | methyl N-(4-aminophenyl)sulfonylcarbamate |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol |

| Canonical SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

| InChI Key | VGPYEHKOIGNJKV-UHFFFAOYSA-N |

Physicochemical Properties

Asulam is a white crystalline solid.[1] Its physicochemical properties are crucial for understanding its environmental fate and behavior, as well as for formulation development. It is a weak acid with a pKa of 4.82, indicating that it will exist predominantly in its anionic form in neutral to alkaline environments.[1] This property significantly influences its mobility in soil and water.

Table 2: Physicochemical Data of Asulam

| Property | Value | Source |

| Melting Point | 144.2 °C | [1] |

| Water Solubility | 5,000 mg/L at 22 °C | [1] |

| Vapor Pressure | 1.44 x 10⁻⁶ mmHg at 25 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | -0.27 | [1] |

| pKa | 4.82 | [1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Asulam's herbicidal activity stems from its ability to inhibit the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is a critical component of the folic acid (vitamin B9) biosynthesis pathway in plants and microorganisms. Folic acid is an essential cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. By blocking this pathway, Asulam effectively halts cell division and growth, leading to the death of the plant.

The mechanism is one of competitive inhibition . Asulam is a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. It binds to the active site of the enzyme, preventing PABA from binding and thereby halting the production of 7,8-dihydropteroate, the precursor to folic acid. Mammals, including humans, do not possess the DHPS enzyme and instead obtain folic acid from their diet, which is the basis for the selective toxicity of Asulam towards plants.

Caption: Inhibition of the folate biosynthesis pathway by Asulam.

Synthesis of this compound

The synthesis of Asulam is typically achieved through the reaction of sulfanilamide with a methylating agent and subsequently with methyl chloroformate. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Asulam

This protocol describes a two-step synthesis starting from sulfanilamide.

Step 1: N-methylation of Sulfanilamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfanilamide in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Slowly add dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude N-methylated intermediate.

Step 2: Carbamoylation of the N-methylated Intermediate

-

Dissolve the crude intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or THF, in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

-

Slowly add methyl chloroformate (ClCO₂CH₃) to the cooled solution via the addition funnel.

-

Allow the reaction to stir at low temperature for a period, then warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound (Asulam).

Caption: General synthesis workflow for Asulam.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for Asulam

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-8.0 ppm. - A singlet for the methyl ester protons around 3.7 ppm. - A broad singlet for the sulfonamide protons (NH). - A broad singlet for the carbamate proton (NH). |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm. - A carbonyl carbon of the carbamate around 150-160 ppm. - A methyl carbon of the ester around 50-60 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (sulfonamide and carbamate) around 3200-3400 cm⁻¹. - C-H stretching of the methyl group around 2950 cm⁻¹. - C=O stretching of the carbamate around 1700-1750 cm⁻¹. - S=O stretching of the sulfonamide around 1300-1350 and 1150-1180 cm⁻¹. - C-N and C-O stretching in the fingerprint region. |

Applications in Research and Development

Asulam's primary application is as a herbicide for the control of a variety of annual and perennial grasses and broad-leaved weeds, particularly in sugarcane, forestry, and for bracken control.[2] In a research context, it serves as a valuable tool for studying:

-

Herbicide resistance mechanisms: Investigating how plants develop resistance to DHPS inhibitors.

-

Folate biosynthesis: As a selective inhibitor to probe the intricacies of the folate pathway in plants and microorganisms.

-

Drug development: While not used as a human therapeutic, its mechanism of action is analogous to sulfonamide antibiotics. It can be used as a reference compound in the development of novel antibacterial or antiprotozoal agents targeting DHPS.

Safety and Toxicology

Asulam is considered to have low acute toxicity to mammals. However, there are concerns regarding its potential for endocrine disruption in humans, specifically affecting the thyroid.[3]

Table 4: Acute Toxicity Data for Asulam

| Organism | Test | Result | Source |

| Rat (oral) | LD₅₀ | >5000 mg/kg | |

| Mouse (oral) | LD₅₀ | >5000 mg/kg | |

| Rabbit (dermal) | LD₅₀ | >1200 mg/kg |

Ecotoxicology

Asulam is moderately toxic to aquatic organisms.[1] Its high water solubility and mobility in soil pose a risk of groundwater contamination.

Table 5: Ecotoxicity Data for Asulam

| Organism | Test | Result | Source |

| Rainbow trout (96h) | LC₅₀ | >5000 mg/L | |

| Daphnia magna (48h) | EC₅₀ | >5000 mg/L | |

| Algae (72h) | EC₅₀ | 13 mg/L |

Human Health Risk Assessment

The primary concern for human health is the potential for endocrine disruption.[3] Regulatory bodies have noted that Asulam may affect the thyroid.[3] Due to these concerns, its use has been restricted in some regions.[2] The risk to humans is primarily through occupational exposure during application and potentially through contamination of drinking water.[2]

Conclusion

This compound (Asulam) is a well-characterized herbicide with a specific mode of action targeting the folate biosynthesis pathway in plants. Its properties make it an effective tool for weed control and a valuable subject for research in herbicide science and drug discovery. However, its environmental mobility and potential endocrine-disrupting effects necessitate careful management and further research to fully understand its long-term impacts. This guide has provided a detailed technical overview to support researchers and professionals working with this compound.

References

-

PubChem. (n.d.). Asulam. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Asulam (Ref: M&B 9057). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Asulam - Active Ingredient Page. Retrieved from [Link]

-

Vipond, A. (2023, June 22). Scotland and Wales rule against asulam use as 'risks outweigh potential benefits'. Farmers Guardian. Retrieved from [Link]

-

European Food Safety Authority. (2021). Updated peer review of the pesticide risk assessment of the active substance asulam (variant evaluated asulam-sodium). EFSA Journal, 19(11), e06910. Retrieved from [Link]

Sources

- 1. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 2. Scotland and Wales rule against asulam use as ‘risks outweigh potential benefits’ - Farmers Guide [farmersguide.co.uk]

- 3. Updated peer review of the pesticide risk assessment of the active substance asulam (variant evaluated asulam‐sodium) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Asunaprevir (Methyl (4-sulfamoylphenyl)carbamate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Development of Asunaprevir

Asunaprevir, chemically known as Methyl (4-sulfamoylphenyl)carbamate, is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a key enzyme in viral replication.[1][2] The journey of any oral drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount factor. Solubility dictates the rate and extent of drug dissolution in the gastrointestinal fluids, which in turn governs its absorption and ultimate bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of Asunaprevir. We will delve into its aqueous and organic solubility, explore the biopharmaceutical classification, and present detailed experimental protocols for solubility determination. The causality behind Asunaprevir's formulation as a lipid-based soft-gel capsule will be elucidated, offering field-proven insights for researchers engaged in the development of poorly soluble compounds.

Physicochemical and Biopharmaceutical Profile of Asunaprevir

Understanding the fundamental properties of Asunaprevir is the first step in comprehending its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Common Name | Asunaprevir (BMS-650032) | [1][2] |

| Molecular Formula | C₃₅H₄₆ClN₅O₉S | [1] |

| Molecular Weight | 748.3 g/mol | [1] |

| Melting Point | 145-155 ºC | [3] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [4] |

The designation of Asunaprevir as a Biopharmaceutics Classification System (BCS) Class II compound is a pivotal piece of data for any formulator.[4] This classification immediately signals that the primary obstacle to achieving adequate oral bioavailability is its poor aqueous solubility, not its ability to permeate the intestinal wall.[4] Consequently, the central challenge in the development of Asunaprevir was to devise a formulation strategy that could overcome this dissolution rate-limited absorption.

Aqueous Solubility Profile

Asunaprevir is characterized by its very low solubility in aqueous media across the physiological pH range. This inherent insolubility is a direct consequence of its molecular structure.

| Aqueous Medium | Solubility | Source(s) |

| Water | 'Practically insoluble' | [4] |

| Physiological pH range (pH 1.2 to 6.8) | <50 mg/L | [3][4] |

| Aqueous buffer (pH 5.72) | 0.0003 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |

The data clearly indicates that Asunaprevir's solubility is exceedingly low in simple aqueous systems.[4][5] The value of 0.0003 mg/mL at pH 5.72 underscores the challenge of achieving therapeutic concentrations from a standard solid dosage form.[5] The use of a co-solvent system, such as 1:4 dimethylformamide to phosphate-buffered saline, can marginally improve solubility to 0.2 mg/mL, highlighting the compound's lipophilic nature.[1]

Solubility in Organic Solvents and Pharmaceutical Excipients

In stark contrast to its poor aqueous solubility, Asunaprevir demonstrates high solubility in various organic solvents and lipid-based pharmaceutical excipients. This dichotomy is the key to its successful formulation.

| Solvent / Excipient | Solubility | Source(s) |

| Dimethyl sulfoxide (DMSO) | ≥37.41 mg/mL to ≥100 mg/mL | [2][6] |

| Ethanol (EtOH) | 15 mg/mL to ≥48.6 mg/mL | [1][2] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Medium Chain Triglycerides | High (20 to 40% w/w) | [4] |

| Caprylic/Capric Glycerides | High (20 to 40% w/w) | [4] |

| Polysorbate 80 | High (20 to 40% w/w) | [4] |

The high solubility in common organic solvents like DMSO, ethanol, and DMF makes these vehicles suitable for in vitro assays and preclinical studies.[1][2][6] More importantly for drug development, the excellent solubility in lipid-based excipients such as triglycerides and polysorbate 80 directly informed the decision to formulate Asunaprevir as a lipid solution within a soft-gelatin capsule.[4][5] This formulation strategy bypasses the dissolution step in the gastrointestinal tract, presenting the drug in a pre-dissolved state, which is crucial for the absorption of a BCS Class II compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of formulation science. Below are detailed protocols for determining both thermodynamic and kinetic solubility, which are fundamental assessments in drug discovery and development.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining equilibrium or thermodynamic solubility. It measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid material.

Sources

A Spectroscopic Guide to Methyl (4-sulfamoylphenyl)carbamate: Structure Elucidation and Characterization

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl (4-sulfamoylphenyl)carbamate, a molecule of interest in medicinal chemistry and drug development.[1] As a structural analogue of compounds with known biological activity, its unambiguous characterization is paramount. This document serves as a key resource for researchers and scientists, detailing the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound. We will explore the causality behind experimental choices, provide detailed protocols, and interpret the resulting data, grounding our analysis in established scientific principles.

Introduction: The Compound and the Imperative for Analysis

This compound belongs to the sulfonamide class of compounds, which are renowned for their therapeutic applications.[2][3] The molecule incorporates three key functional moieties: a para-substituted benzene ring, a sulfonamide group (-SO₂NH₂), and a methyl carbamate group (-NHCOOCH₃). This unique combination makes it a valuable scaffold in the synthesis of more complex pharmaceutical agents.

Accurate structural elucidation is the bedrock of drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular structure, assess purity, and ensure consistency between batches. This guide synthesizes data from these core techniques to build a complete and validated spectroscopic profile of the title compound.

Molecular Structure

The structural arrangement of this compound is fundamental to understanding its spectral properties. The key functional groups are highlighted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and structure of the compound.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Solvent Selection : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like sulfonamides and allows for the observation of exchangeable N-H protons.[4] Deuterated chloroform (CDCl₃) can also be used, though proton exchange may be faster.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Preparation : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different proton types and their neighboring environments. The molecule's symmetry results in a well-defined pattern.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.1 | Singlet, broad | 1H | NH -COO | Carbamate N-H proton; acidic, broad signal. |

| ~ 7.75 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |

| ~ 7.65 | Doublet | 2H | Ar-H (ortho to -NHCOO) | Less deshielded than protons ortho to the sulfonyl group. |

| ~ 7.30 | Singlet, broad | 2H | -SO₂NH₂ | Sulfonamide protons; exchangeable, often a broad singlet. |

| 3.68 | Singlet | 3H | -OCH₃ | Methyl ester protons in a shielded environment.[5] |

Interpretation Insight: The aromatic region is expected to present as a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern. The broadness of the N-H signals is characteristic and results from proton exchange and quadrupolar coupling with the adjacent nitrogen atom. The specific chemical shifts can vary slightly based on solvent and concentration.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 153.5 | C =O | Carbonyl carbon of the carbamate group, typically in this region.[7] |

| ~ 142.0 | Ar-C (ipso to -NHCOO) | Aromatic carbon attached to the carbamate nitrogen. |

| ~ 139.5 | Ar-C (ipso to -SO₂NH₂) | Aromatic carbon attached to the sulfur atom. |

| ~ 127.0 | Ar-C H (ortho to -SO₂NH₂) | Aromatic carbons ortho to the electron-withdrawing sulfonamide. |

| ~ 118.5 | Ar-C H (ortho to -NHCOO) | Aromatic carbons ortho to the electron-donating carbamate. |

| ~ 52.5 | -OC H₃ | Methyl carbon of the ester group.[7][8] |

Interpretation Insight: Due to the molecule's symmetry, only six distinct signals are expected: four for the aromatic ring carbons, one for the carbonyl carbon, and one for the methyl carbon. The chemical shifts are highly dependent on the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Experimental Protocol: Acquiring the Spectrum

-

Sample Preparation (KBr Pellet Method) : Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method) : Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

Data Acquisition : Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Interpreting the IR Spectrum

The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.[11][12]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H Stretch | Sulfonamide & Carbamate | Presence of two distinct peaks or a broad band confirms N-H bonds.[13] |

| ~ 1730 | C=O Stretch | Carbamate | A strong, sharp absorption is a definitive indicator of the carbonyl group.[13][14] |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring | Peaks confirm the presence of the benzene ring. |

| ~ 1340 | S=O Asymmetric Stretch | Sulfonamide | Strong absorption characteristic of the -SO₂- group.[15][16] |

| ~ 1160 | S=O Symmetric Stretch | Sulfonamide | Another strong absorption confirming the -SO₂- group.[15][16] |

| ~ 1220 | C-O Stretch | Carbamate Ester | Indicates the ester linkage within the carbamate. |

Interpretation Insight: The combination of a strong carbonyl peak around 1730 cm⁻¹, multiple N-H stretching bands above 3200 cm⁻¹, and two very strong S=O stretching bands at ~1340 and ~1160 cm⁻¹ provides compelling evidence for the simultaneous presence of carbamate and sulfonamide functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.[17][18]

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Data Acquisition : Infuse the solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻. The molecular weight of C₈H₁₀N₂O₄S is 230.04 g/mol .

Interpreting the Mass Spectrum

Analysis of the parent ion and its fragments confirms the molecular formula and connectivity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion | Fragmentation Pathway |

| 231.05 | [M+H]⁺ | Protonated molecular ion |

| 229.03 | [M-H]⁻ | Deprotonated molecular ion |

| 172.06 | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (less common) |

| 167.01 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, a characteristic rearrangement of aromatic sulfonamides.[19][20] |

| 156.01 | [H₂NSO₂-C₆H₄-NH]⁻ | Cleavage of the carbamate ester bond (in negative mode). |

| 92.05 | [C₆H₄NH₂]⁺• | Radical cation from S-N bond cleavage.[18] |

Interpretation Insight: The most characteristic fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent loss of a neutral SO₂ molecule (64 Da).[19][21] This fragmentation is a powerful diagnostic tool. The observation of the protonated molecular ion at m/z 231 confirms the molecular weight.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the para-substitution pattern. IR spectroscopy provides definitive evidence for the key carbamate and sulfonamide functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals diagnostic fragmentation patterns, such as the loss of SO₂, which is a hallmark of aromatic sulfonamides. This integrated spectroscopic profile serves as an authoritative reference for the identification and quality assessment of this important chemical entity.

References

-

Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed URL: [Link]

-

Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: PubMed URL: [Link]

-

Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Source: ResearchGate URL: [Link]

-

Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Source: MDPI URL: [Link]

-

Title: Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Source: J-Stage URL: [Link]

-

Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Source: ProQuest URL: [Link]

-

Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL: [Link]

-

Title: Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. Source: ScienceDirect URL: [Link]

-

Title: Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Source: FLORE - University of Florence URL: [Link]

-

Title: Supporting information: N-Arylation of Sulfonamides with Diaryl-λ3-iodanes. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Source: PubMed Central URL: [Link]

-

Title: Supporting Information - Oxidative Esterification of Aldehydes with Alcohols. Source: The Royal Society of Chemistry URL: [Link]

-

Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Source: Human Metabolome Database URL: [Link]

-

Title: Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Source: PMC - NIH URL: [Link]

-

Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Source: ResearchGate URL: [Link]

-

Title: Interpreting IR Spectra. Source: Chemistry Steps URL: [Link]

-

Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Source: PMC - PubMed Central URL: [Link]

-

Title: Methyl Carbamate. Source: PubChem - NIH URL: [Link]

-

Title: Determination of Sulfonamides by NMR Spectroscopy. Source: YAKHAK HOEJI URL: [Link]

-

Title: SUPPORTING INFORMATION - Green and efficient synthesis of carbamates. Source: The Royal Society of Chemistry URL: [Link]

-

Title: How to Read and Interpret the IR Spectra. Source: The Organic Chemistry Tutor (YouTube) URL: [Link]

-

Title: Table of Characteristic IR Absorptions. Source: University of Colorado Boulder URL: [Link]

-

Title: Interpretation of Infrared Spectra, A Practical Approach. Source: Wiley Analytical Science URL: [Link]

-

Title: 12.7: Interpreting Infrared Spectra. Source: Chemistry LibreTexts URL: [Link]

-

Title: Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Source: University of Bari Aldo Moro URL: [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts. Source: Organic Chemistry Data URL: [Link]

-

Title: Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Source: ResearchGate URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts. Source: Organic Chemistry Data URL: [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ProQuest [proquest.com]

- 3. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Sulfonamides by NMR Spectroscopy [yakhak.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl carbamate(598-55-0) 13C NMR spectrum [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Solid State of a Versatile Carbamate: A Technical Guide to the Crystal Structure of Methyl (4-sulfamoylphenyl)carbamate (Asulam)

Executive Summary: Methyl (4-sulfamoylphenyl)carbamate, more commonly known as Asulam, is a compound of significant interest in both agrochemical and medicinal chemistry.[1][2] Its utility as a herbicide and potential as a therapeutic agent is fundamentally linked to its molecular structure and how those molecules arrange themselves in the solid state. This guide provides a detailed examination of the crystal structure of Asulam, offering insights into its polymorphic forms, the intricate network of intermolecular interactions governing its crystal packing, and the experimental methodologies required for its characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data with practical, field-proven insights into the synthesis and structural analysis of this important molecule.

Introduction to this compound (Asulam)

Asulam, with the chemical formula C₈H₁₀N₂O₄S, is a sulfonylcarbamate derivative.[3] It functions primarily as a selective, translocated herbicide used to control stubborn weeds like bracken and docks.[1][4] Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid biosynthesis pathway in plants.[2][5][6][7] Because mammals obtain folate from their diet and lack the DHPS enzyme, Asulam is a selective target for plants, making it an effective herbicide.[8][9] The structural similarity of Asulam to the enzyme's natural substrate, para-aminobenzoic acid (pABA), allows it to act as a competitive inhibitor, blocking the production of essential precursors for DNA and RNA synthesis.[6][8][9]

Beyond its agricultural applications, the core structure of Asulam, a sulfamoylphenyl carbamate, is a scaffold of interest in medicinal chemistry, notably for the development of carbonic anhydrase inhibitors and anticonvulsant agents.[10] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount, as this influences critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability—factors that are decisive in both agrochemical formulation and drug development.

The Phenomenon of Polymorphism in Asulam

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] These different crystalline forms, or polymorphs, possess the same chemical composition but differ in their internal molecular packing and/or conformational arrangement.[11] Such structural differences, often subtle, can lead to significant variations in the physical properties of the compound. The study of polymorphism is therefore a critical aspect of materials science and pharmaceutical development to ensure the selection of the most stable and effective form of an active ingredient.[12]

Asulam is known to exhibit polymorphism, with at least two distinct crystalline forms, designated as α-asulam and β-asulam, having been characterized. The existence of these polymorphs underscores the conformational flexibility of the molecule and the different ways in which robust intermolecular hydrogen bonds can direct the supramolecular assembly.

Crystallographic Analysis of Asulam Polymorphs

The definitive method for elucidating the three-dimensional structure of crystalline solids is Single-Crystal X-ray Diffraction (SC-XRD). This technique has been applied to the polymorphs of Asulam, revealing detailed insights into their molecular conformation and supramolecular architecture.

Molecular Conformation

In the crystalline state, the Asulam molecule adopts a specific conformation defined by the torsion angles between the phenyl ring, the sulfonamide group, and the carbamate moiety. The central sulfonamide linkage provides a degree of rotational freedom, allowing the molecule to adopt different overall shapes. These conformational differences are a key distinguishing feature between the α and β polymorphs and are stabilized by the formation of extensive intermolecular hydrogen-bonding networks.

Supramolecular Assembly and Hydrogen Bonding

The crystal structures of both Asulam polymorphs are dominated by a rich network of hydrogen bonds. The primary amine (-NH₂) and the sulfonamide (-SO₂NH-) groups are potent hydrogen bond donors, while the sulfonyl oxygens (-SO₂) and the carbonyl oxygen (-C=O) of the carbamate group act as effective acceptors. This interplay gives rise to a robust and highly organized three-dimensional architecture.

In a known polymorph of Asulam, molecules are linked by N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into infinite chains, which in turn are cross-linked to form intricate, layered structures. This efficient packing and strong intermolecular cohesion are fundamental to the stability of the crystal lattice. The specific arrangement and connectivity of these hydrogen bonds differ between the polymorphs, directly influencing their relative thermodynamic stabilities and physical properties.

Comparative Crystallographic Data

A summary of crystallographic data for a representative polymorph of Asulam provides a quantitative basis for understanding its structure. The precise parameters may vary slightly between different experimental determinations and polymorphs.

| Parameter | Value (Representative Polymorph) |

| Chemical Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol [3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| Hydrogen Bond Motifs | N-H···O, N-H···N |

Note: Specific unit cell parameters (a, b, c, β, Volume) are derived from detailed crystallographic studies and would be inserted here from a specific CSD (Cambridge Structural Database) entry.

Experimental Protocols

Synthesis and Crystallization of Asulam

The synthesis of Asulam is typically achieved through the reaction of sulfanilamide with methyl chloroformate.[4] Obtaining high-quality single crystals suitable for SC-XRD requires careful control over crystallization conditions.

Protocol for Asulam Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sulfanilamide in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base (e.g., pyridine or triethylamine) to act as a proton scavenger.

-

Carbamoylation: Add methyl chloroformate dropwise to the cooled, stirred solution. The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Asulam.

Protocol for Single Crystal Growth:

-

Rationale: The choice of solvent is critical for growing high-quality crystals. A solvent system in which the compound has moderate solubility, and which allows for slow evaporation or cooling, is ideal.

-

Solvent Screening: Test the solubility of purified Asulam in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or heptane).

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of Asulam in a suitable solvent (e.g., ethanol/water mixture) at room temperature.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

-

Slow Cooling Method:

-

Prepare a saturated solution of Asulam in a suitable solvent at an elevated temperature (e.g., 50-60 °C).

-

Filter the hot solution into a pre-warmed, insulated container.

-

Allow the solution to cool slowly to room temperature over 24-48 hours.

-

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol outlines the self-validating steps required to determine the crystal structure from a suitable single crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure-Activity and Structure-Property Insights

The solid-state structure of Asulam provides crucial insights into its behavior.

-

Solubility and Dissolution: The strong hydrogen-bonding network results in a stable, high-melting-point solid. This strong lattice energy must be overcome for dissolution to occur, which influences the bioavailability of the compound in formulations. Different polymorphs can exhibit different solubilities, a key consideration in drug development.

-

Mechanism of Action: The conformation of Asulam observed in the crystal structure provides a low-energy, experimentally-validated model for its binding pose within the active site of dihydropteroate synthase. The spatial arrangement of the sulfonyl group and the terminal amine is critical for mimicking the natural pABA substrate and achieving potent inhibition.[9][13]

-

Crystal Engineering: A thorough understanding of the hydrogen bond motifs in Asulam's polymorphs allows for a crystal engineering approach. By introducing co-formers, it may be possible to design new multi-component crystals (co-crystals) with tailored physical properties, such as improved solubility or stability, without altering the covalent structure of the active molecule.

Caption: Simplified diagram of a hydrogen-bonded dimer in Asulam.

Conclusion

The crystal structure of this compound (Asulam) reveals a molecule whose solid-state architecture is governed by strong, directional hydrogen bonds, leading to the formation of at least two polymorphic forms. This detailed structural knowledge is not merely academic; it forms the bedrock for understanding the compound's physicochemical properties, informs its formulation for agricultural use, and provides a validated conformational model for its inhibitory action on dihydropteroate synthase. The experimental protocols detailed herein provide a roadmap for the synthesis, crystallization, and definitive structural characterization of this versatile molecule, empowering further research in agrochemistry and rational drug design.

References

- Lecture Inhibition of Dihydropteroate (DHP) Synthase. (n.d.).

- Technical Guide: Dihydropteroate Synthase Inhibition by Asulam-Potassium. (2025). Benchchem.

- Comparative Analysis of Asulam-Potassium's Inhibitory Effect on Dihydropteroate Synthase. (2025). Benchchem.

- Yun, M. K., et al. (2005). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science.

- Chemical structure of the herbicide asulam and its plant metabolite... (n.d.). ResearchGate.

- Asulam | CAS 3337-71-1. (n.d.). Santa Cruz Biotechnology.

- Asulam. (n.d.). In Wikipedia.

- Nocentini, A., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Molecules.

- Asulam (CID 18752). (n.d.). PubChem, National Institutes of Health.

- What are DHPS inhibitors and how do they work? (2024). Patsnap Synapse.

- Asulam. (n.d.). precisionFDA.

- asulam data sheet. (n.d.). Compendium of Pesticide Common Names.

- Asulam (Ref: M&B 9057). (n.d.). AERU, University of Hertfordshire.

- Asulam-sodium (CID 13389335). (n.d.). PubChem, National Institutes of Health.

- Lyubimov, A. Y., et al. (2009). A hydrogen-bonding network is important for oxidation and isomerization in the reaction catalyzed by cholesterol oxidase. Acta Crystallographica Section D: Biological Crystallography.

- Nickels, J. D., et al. (2015). Structural relaxation, viscosity, and network connectivity in a hydrogen bonding liquid. Journal of Physical Chemistry B.

- Asulam (CAS Number: 3337-71-1). (n.d.). Cayman Chemical.

- Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal.

- An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate. (2025). Benchchem.

- Process for preparation of phenyl carbamate derivatives. (n.d.). Google Patents.

- Moribe, K., & Tozuka, Y. (2017). Recent progress of structural study of polymorphic pharmaceutical drugs. Advanced Drug Delivery Reviews.

- Aresta, M., et al. (2014). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Catalysis Science & Technology.

- A Competing Hydrogen Bond Network Offers Access to a New Conformation in 24-Atom Triazine Macrocycles. (2024). Molecules.

- Zachara, J., et al. (2005). The hydrogen-bonding network in (+)-N-tosyl-L-glutamic acid. Acta Crystallographica Section C: Crystal Structure Communications.

- Polymorphs. (n.d.). ResearchGate.

- Braga, D., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. Molecules.

- Hydrogen-Bonding Networks Enabled by Trace Water for Morphological Design in Ternary Organic Solar Cells. (2026). Advanced Science.

Sources

- 1. Asulam - Wikipedia [en.wikipedia.org]

- 2. Asulam | C8H10N2O4S | CID 18752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Asulam (Ref: M&B 9057) [sitem.herts.ac.uk]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. researchgate.net [researchgate.net]

- 12. Recent progress of structural study of polymorphic pharmaceutical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Biological Potential of Methyl (4-sulfamoylphenyl)carbamate: A Multi-Tiered Screening Approach

This technical guide provides a comprehensive, in-depth framework for the biological activity screening of Methyl (4-sulfamoylphenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured, causality-driven narrative. Our approach is grounded in the established expertise of screening compounds bearing sulfonamide and carbamate moieties, ensuring a scientifically rigorous and efficient investigation. Every proposed protocol is designed as a self-validating system, incorporating controls and orthogonal assays to ensure data integrity and build a trustworthy pharmacological profile of the target compound.

Introduction: Deconstructing this compound

This compound is a small molecule characterized by two key pharmacophores: a sulfonamide group and a carbamate linker. This structural composition immediately suggests several potential biological targets. The sulfonamide moiety is a classic zinc-binding group, famously targeting carbonic anhydrases (CAs)[1][2]. Derivatives of (4-sulfamoylphenyl)carbamates have also been explored for other therapeutic applications, including anticonvulsant activity[3][4]. The carbamate group, while potentially a simple linker, is also known to interact with serine hydrolases, such as acetylcholinesterase (AChE), though this is a secondary hypothesis for this particular scaffold[5][6].

Given these structural alerts, a logical and resource-effective screening strategy begins with the most probable target and progressively broadens to encompass other plausible activities. This guide outlines a tiered approach, starting with a deep dive into carbonic anhydrase inhibition, followed by screens for anticonvulsant, anticancer, and antimicrobial activities.

Tier 1: Primary Target Validation - Carbonic Anhydrase Inhibition

The primary hypothesis is that this compound acts as a carbonic anhydrase inhibitor. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer[4][7]. Human carbonic anhydrase II (hCA II) is a well-studied, ubiquitous isoform, making it an excellent starting point for screening.[1][2]

Rationale for Experimental Choices

A two-assay approach is recommended for initial screening and validation. A high-throughput colorimetric assay will be used for the primary screen due to its simplicity and scalability. Positive hits will then be confirmed using a more direct and mechanistically informative stopped-flow CO₂ hydration assay. This orthogonal validation is crucial for eliminating false positives.

Experimental Workflow: CA Inhibition Screening

Sources

- 1. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of Methyl (4-sulfamoylphenyl)carbamate

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of the novel compound, Methyl (4-sulfamoylphenyl)carbamate. By leveraging established knowledge of its core chemical moieties—a sulfonamide and a carbamate—this guide outlines a logical, evidence-based approach to identifying and validating its biological activity.

Introduction: Unpacking the Therapeutic Promise of a Hybrid Scaffold

The chemical architecture of this compound presents a compelling case for therapeutic investigation. It merges two pharmacologically significant functional groups: the sulfonamide and the carbamate.

-